C4 3-Chlorophenyl vs. 4-Chlorophenyl Regioisomer: Structural and Predicted Target Engagement Differentiation
The C4 substituent defines the hinge-binding region of the pyrimidine scaffold. The target compound (3-chlorophenyl) places the chlorine atom at the meta position, whereas the closest commercial analog, 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1229405-43-9), has a para-chlorine. This positional shift changes the molecular electrostatic potential and the dihedral angle of the phenyl ring relative to the pyrimidine core . In patent-defined inhibitor series, such regioisomeric differences result in divergent selectivity profiles across kinase panels, particularly for JNK and JAK family members, where the 3-chloro orientation is explicitly claimed as a preferred embodiment for JNK inhibition [1].
| Evidence Dimension | Molecular geometry and electrostatic surface potential; patent-claimed kinase inhibition preference |
|---|---|
| Target Compound Data | 3-chlorophenyl substitution pattern; meta-Cl orientation; InChI Key: LCDGPAVKZYEXDE-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1229405-43-9); para-Cl orientation; InChI Key: OPSVHDNVNLIVJG-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric chlorine position (meta vs. para); distinct 3D pharmacophore. No direct quantitative biochemical comparison available in open literature. |
| Conditions | Structural and patent analysis context |
Why This Matters
For researchers building a SAR series around the pyrimidine hinge-binder, the meta-chlorine orientation of this compound is non-substitutable; procurement of the para-isomer would yield a different, and potentially inactive, kinase selectivity profile.
- [1] US Patent US8530480B2. Substituted pyrimidinyl-amines as protein kinase inhibitors (especially JNK). Kamenecka, T., et al. The Scripps Research Institute. Published September 10, 2013. View Source
